molecular formula C10H14O2S B5036636 3-(4-methoxyphenoxy)-1-propanethiol

3-(4-methoxyphenoxy)-1-propanethiol

Cat. No.: B5036636
M. Wt: 198.28 g/mol
InChI Key: YZMABRGGUDTGLF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-1-propanethiol is a sulfur-containing aromatic compound characterized by a methoxyphenoxy group attached to a propanethiol backbone. Its structure combines the electron-donating methoxy group with the nucleophilic thiol (-SH) functionality, making it a candidate for applications in organic synthesis, material science, and pharmaceuticals.

Properties

IUPAC Name

3-(4-methoxyphenoxy)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-11-9-3-5-10(6-4-9)12-7-2-8-13/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMABRGGUDTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The thiol group in this compound confers higher nucleophilicity compared to alcohols in compounds like , enabling selective thiol-ene click chemistry or metal coordination .
  • Solubility and Phase Behavior: Unlike 1-propanethiol (), which exhibits significant gas-phase volatility, the aromatic methoxyphenoxy group in the target compound likely reduces volatility and enhances solubility in polar solvents .
  • Safety Profile : Compounds with thiols (e.g., 1-propanethiol) often require stringent handling due to toxicity and odor, whereas diols () are generally less hazardous .

Challenges and Limitations

  • Data Gaps: Direct experimental data on this compound’s phase behavior (e.g., vapor-liquid equilibrium) is absent. However, ’s study on 1-propanethiol suggests that increasing alkyl chain length or aromatic substitution reduces volatility, a trend likely applicable here .
  • Stability : Thiols are prone to oxidation, necessitating stabilization strategies (e.g., inert atmospheres) compared to more stable ethers or alcohols .

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